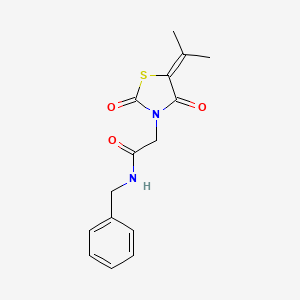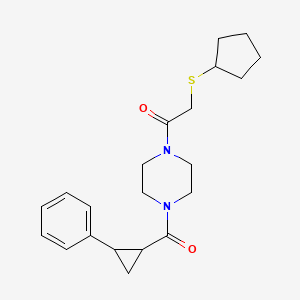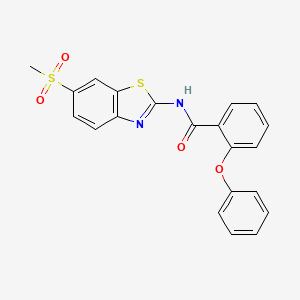
N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide, also known as BTCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTCA is a thiochromenone derivative that has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Mechanism of Action
The mechanism of action of N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-kB pathway, which is involved in the regulation of inflammatory genes. Additionally, N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and physiological effects:
N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. It can also regulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation. Additionally, N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide can reduce oxidative stress and inflammation in cells and tissues, which can contribute to the prevention of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide in lab experiments is its wide range of biological activities. It can be used to study various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide in lab experiments is its potential toxicity. N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide. One area of research is the development of more potent and selective derivatives of N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide that can be used as therapeutic agents. Another area of research is the elucidation of the mechanism of action of N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide, which can provide insights into its biological activities. Additionally, further studies are needed to determine the safety and toxicity of N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide in vivo, which can inform its potential use as a therapeutic agent. Finally, studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide, which can inform its dosing and administration in clinical settings.
Conclusion:
In conclusion, N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide can be synthesized relatively easily and can be obtained in high yields. However, its potential toxicity at high concentrations can limit its use in certain experiments. There are several future directions for research on N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide, including the development of more potent and selective derivatives, elucidation of its mechanism of action, and determination of its safety and toxicity in vivo.
Synthesis Methods
The synthesis of N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide involves the reaction of 6-bromo-2-chloroacetamide and 3,4-dihydro-2H-thiochromen-1,1-dioxide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid catalyst. The yield of N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Scientific Research Applications
N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide has been shown to have cardioprotective effects and can reduce oxidative stress and inflammation in the heart.
properties
IUPAC Name |
N-(6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO3S/c12-7-1-2-10-8(5-7)9(14-11(15)6-13)3-4-18(10,16)17/h1-2,5,9H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXUIAMMKYYSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1NC(=O)CCl)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-chloroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2823422.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2823424.png)
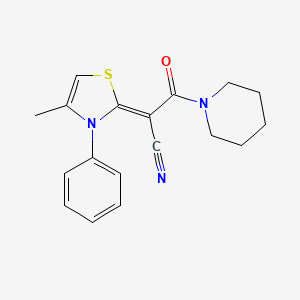
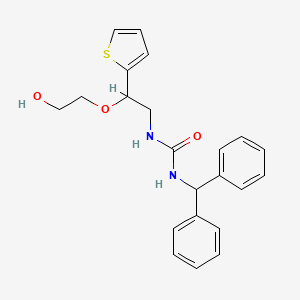
![3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2823428.png)
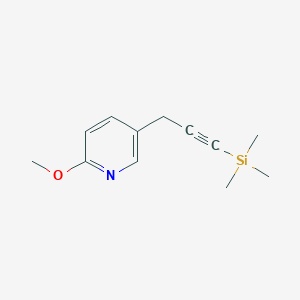
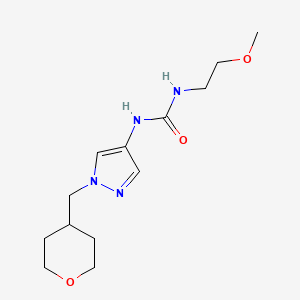
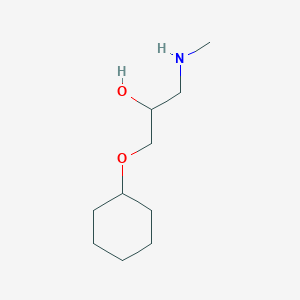

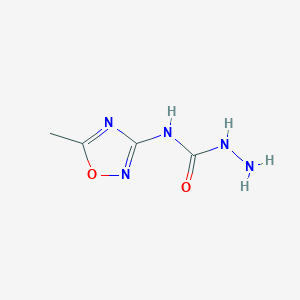
![Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2823439.png)
